molecular formula C7H8N4O B2798080 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1909337-15-0

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol

Cat. No.: B2798080
CAS No.: 1909337-15-0
M. Wt: 164.168
InChI Key: OPCFDCSZKUXVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol (CAS 1909337-15-0) is a high-purity heterocyclic compound supplied for research and development purposes. This chemical belongs to the pyrazolo[3,4-d]pyridazine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and therapeutic potential . The core pyrazolo[3,4-d]pyridazine structure is recognized as a promising pharmacophore in drug discovery. Key research applications for derivatives of this scaffold include serving as novel antimicrobial agents against strains like E. coli , B. mycoides , and C. albicans , and as potent small-molecule inhibitors for targets such as Bruton's Tyrosine Kinase (BTK) in autoimmune disease research and various cyclin-dependent kinases (CDKs) in oncology research . The versatility of this scaffold allows for structural modifications to optimize selectivity and pharmacokinetic properties . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5-3-8-9-7(12)6(5)11(2)10-4/h3H,1-2H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCFDCSZKUXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol has been investigated for its anticancer properties. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, which exhibited significant inhibitory activity against various tumor cell lines. For instance:

CompoundIC50 (µM)Cancer Cell Line
1a2.24A549 (Lung)
1d5.20A549 (Lung)
Doxorubicin9.20A549 (Lung)

The compound demonstrated a low micromolar IC50 against the A549 lung cancer cell line, indicating its potential as an effective anticancer agent .

Other Biological Activities

Beyond its anticancer properties, compounds with similar pyrazolo structures have been explored for various biological activities:

  • Antimicrobial Effects : Some derivatives have shown promise against bacterial strains.
  • Neuroprotective Effects : Research indicates potential memory modulation capabilities .

Synthesis and Structural Variations

The synthesis of this compound involves several synthetic routes that allow for the modification of substituents at various positions on the pyrazole ring. The diversity of substituents significantly affects the biological activity of these compounds .

Case Studies

Recent literature provides case studies demonstrating the efficacy of pyrazolo derivatives in preclinical settings:

  • Antitumor Efficacy : In vitro studies showed that pyrazolo derivatives could inhibit tumor growth significantly more than traditional chemotherapeutics like doxorubicin.
  • Structure-Activity Relationship Studies : Investigations into how structural changes impact biological activity have led to the identification of more potent analogs .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators include:

  • Substituents : The 1,3-dimethyl groups enhance lipophilicity compared to phenyl or chloro-substituted derivatives, while the 7-hydroxyl group increases polarity .
Table 1. Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀ or Notes) Reference
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol C₇H₈N₄O 164.17 1,3-dimethyl; 7-OH Not reported
3,6-Dimethyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one C₁₃H₁₁N₅O 253.26 3,6-dimethyl; 1-phenyl; 4-ketone Antitumor (MCF-7: IC₅₀ = 11 µM for 10e)
7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine C₇H₇ClN₄ 182.61 1,3-dimethyl; 7-Cl Not reported
3H-Pyrazolo[4,3-d]pyrimidin-7-ol C₅H₄N₄O 136.11 Pyrimidine core; 7-OH DrugBank entry (pharmacological potential)
4-Isopropyl-1-phenyl-pyrazolo[3,4-d]pyridazin-7-one C₁₄H₁₄N₄O 254.29 4-isopropyl; 1-phenyl; 7-ketone Not reported

Physicochemical Properties

  • Solubility : The 7-hydroxyl group in the target compound improves aqueous solubility compared to ketone- or chloro-substituted analogs .
  • Thermal Stability : Methyl groups at 1- and 3-positions may enhance stability relative to phenyl-substituted derivatives, which could sterically hinder ring interactions .

Biological Activity

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 1909337-15-0

This compound features both pyrazole and pyridazine rings, which contribute to its biological activities.

The precise mechanism of action for this compound is not fully elucidated; however, compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated various pharmacological effects:

  • Anti-proliferative Activity : Similar compounds have been shown to inhibit cell division and induce apoptosis in tumor cells by targeting specific enzymes involved in these processes.
  • Biochemical Pathways : Potential pathways affected include those related to cell cycle regulation and apoptosis induction, which are critical in cancer therapy.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of pyrazole derivatives on various enzymes:

  • Aurora-A Kinase : Certain derivatives exhibited IC50 values as low as 0.16 µM against this kinase, indicating strong potential for targeted cancer therapy.
  • CDK2 Inhibition : Compounds have shown significant inhibition rates against CDK2, a critical enzyme involved in cell cycle regulation .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of pyrazolo compounds:

  • Anticancer Activity : A study reported that a series of pyrazolo derivatives demonstrated significant cytotoxicity against multiple cancer cell lines including MCF7 and A549. The most potent compounds had IC50 values ranging from 0.39 µM to 3.79 µM .
  • Mechanistic Insights : Another study indicated that pyrazolo derivatives could disrupt microtubule assembly and induce apoptosis through topoisomerase inhibition, showcasing their potential as anticancer agents .

Q & A

Q. What are the key analytical techniques for structural confirmation and purity assessment of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol?

  • Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to assign proton and carbon environments, particularly distinguishing methyl groups at positions 1 and 3. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment, ensuring >95% purity for biological studies. Mass spectrometry (MS) confirms molecular weight (CAS: 1909320-06-4, MW: 194.19 g/mol). For crystalline samples, X-ray crystallography resolves stereochemical ambiguities .
Key Data Values/Techniques
Molecular FormulaC₈H₁₀N₄O
CAS Number1909320-06-4
Primary Analytical MethodsNMR, HPLC, MS, X-ray (if crystalline)

Q. What synthetic strategies are commonly used to prepare this compound?

  • Methodological Answer : Synthesis typically involves cyclization reactions of hydrazine derivatives with diketones under acidic/basic conditions to form the pyrazolo-pyridazine core. Friedel-Crafts alkylation introduces methyl groups at positions 1 and 3. Key steps include:

Core formation : Cyclization of 3-aminopyridazine derivatives with hydrazine hydrate.

Methylation : Dimethylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its kinase inhibitory activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies involve:
  • Substitution at position 6/7 : Introducing electron-withdrawing groups (e.g., halogens) to enhance binding affinity.
  • Heterocycle fusion : Adding triazole or pyrimidine rings (e.g., pyrazolo-pyrido-pyrimidine derivatives) to improve selectivity for ATP-binding kinase pockets.
  • In vitro kinase assays : Test modified derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to parent compound .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyridazin-7-ol derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:
  • Standardized assays : Replicate studies under consistent conditions (e.g., cell lines, incubation time).
  • Purity validation : Re-analyze compounds via HPLC and NMR to exclude confounding byproducts.
  • Dose-response curves : Compare EC₅₀/IC₅₀ across studies to identify outlier datasets.
  • Computational modeling : Use molecular docking to predict binding modes and rationalize activity differences .

Q. What methodologies elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for kinase targets.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to resolve binding-site interactions.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
  • Mutagenesis studies : Modify kinase active sites (e.g., ATP-binding residues) to assess critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.